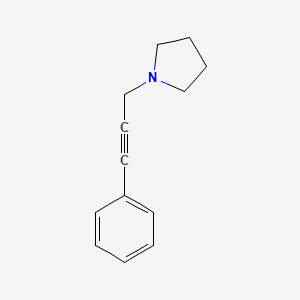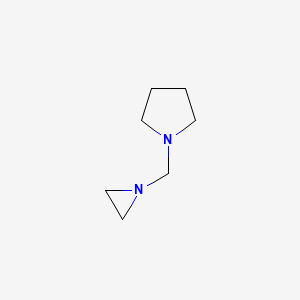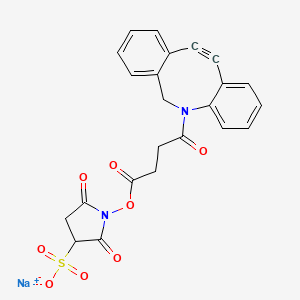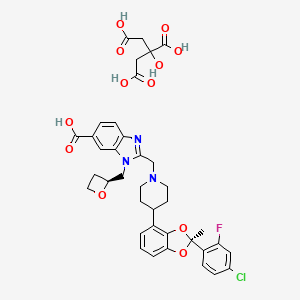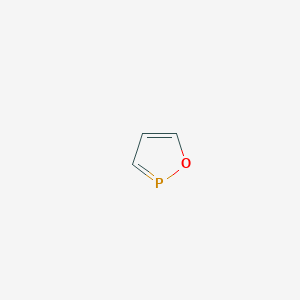
1,2-Oxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Oxaphosphole is a heterocyclic compound that contains both oxygen and phosphorus atoms within its ring structure. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse biological activities and significant roles in organic synthesis . The unique combination of oxygen and phosphorus in the this compound ring imparts distinctive chemical properties, making it a valuable compound in various scientific and industrial applications .
Méthodes De Préparation
1,2-Oxaphosphole can be synthesized through several methods, with one of the most efficient being a one-pot three-component reaction. This method involves the reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and methyl (arylmethylidene) pyruvates under mild conditions . The reaction proceeds at room temperature and results in the formation of polyfunctionalized 2,5-dihydro-1,2-oxaphospholes . Another method involves the electrophilic cyclization of phosphorylated α-hydroxyallenes, which can be carried out using various electrophilic reagents such as sulfuryl chloride, bromine, and benzenesulfenyl chlorides .
Analyse Des Réactions Chimiques
1,2-Oxaphosphole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-dihydro-1,2-oxaphosphole-2-oxide derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxaphosphole ring.
Substitution: The compound can participate in substitution reactions, where different substituents replace the existing groups on the ring.
Common reagents used in these reactions include triphenylphosphine, dialkyl acetylenedicarboxylates, and various electrophilic reagents . The major products formed from these reactions are typically polyfunctionalized oxaphospholes and their derivatives .
Applications De Recherche Scientifique
1,2-Oxaphosphole has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,2-oxaphosphole involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity . The specific pathways and targets depend on the particular derivative of this compound being studied .
Comparaison Avec Des Composés Similaires
1,2-Oxaphosphole can be compared with other similar organophosphorus compounds, such as:
1,2-Oxaphosphetane: Contains a four-membered ring with one phosphorus and one oxygen atom.
2,3-Dihydrobenzo[d][1,2]oxaphosphole: A benzo-fused derivative with similar reactivity.
Phosphorylated Allenes: Serve as precursors for various oxaphosphole derivatives.
The uniqueness of this compound lies in its five-membered ring structure, which provides distinct reactivity and stability compared to other organophosphorus compounds .
Propriétés
Numéro CAS |
288-20-0 |
|---|---|
Formule moléculaire |
C3H3OP |
Poids moléculaire |
86.03 g/mol |
Nom IUPAC |
oxaphosphole |
InChI |
InChI=1S/C3H3OP/c1-2-4-5-3-1/h1-3H |
Clé InChI |
IYGMJRCUQOOENU-UHFFFAOYSA-N |
SMILES canonique |
C1=COP=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



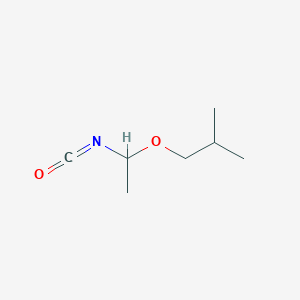
![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)
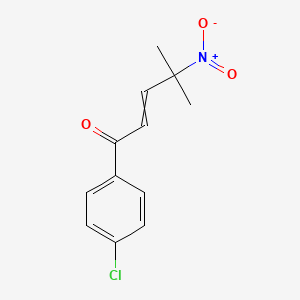
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755893.png)
![Dibenzo[b,e]stibinine](/img/structure/B14755896.png)
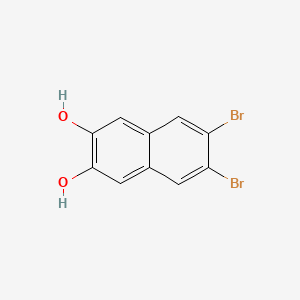

![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile](/img/structure/B14755911.png)

